An In-depth Technical Guide to [3-(Difluoromethyl)phenyl]methanethiol: Properties, Synthesis, and Applications
An In-depth Technical Guide to [3-(Difluoromethyl)phenyl]methanethiol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Unique Building Block in Medicinal Chemistry
[3-(Difluoromethyl)phenyl]methanethiol is an organofluorine compound featuring a thiol functional group, a combination that imparts a unique set of physicochemical properties making it a valuable building block in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical characteristics, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The thiol group, a potent nucleophile and a key player in biological redox processes, further enhances the compound's potential for creating novel therapeutic agents and functional materials.[3][4][5] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of [3-(Difluoromethyl)phenyl]methanethiol, offering a technical resource for researchers and developers in the field.
Physicochemical Properties: A Quantitative Overview
| Property | Value (Estimated or from related compounds) | Source/Rationale |
| Molecular Formula | C8H8F2S | - |
| Molecular Weight | 174.21 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on analogs like 3-(Trifluoromethyl)benzylthiol[6] |
| Boiling Point | Not available | Likely higher than toluene due to the thiol and difluoromethyl groups. |
| Melting Point | Not available | Expected to be low, as it is likely a liquid at room temperature. |
| pKa (Thiol) | ~7-9 | The electron-withdrawing difluoromethyl group is expected to lower the pKa of the thiol compared to non-fluorinated benzyl thiols. |
| Solubility | Soluble in organic solvents (e.g., DCM, THF, alcohols) | Typical for small organic molecules. |
| LogP (Lipophilicity) | Not available | The difluoromethyl group generally increases lipophilicity.[2] |
| Spectral Data (1H NMR, 13C NMR, 19F NMR) | Characteristic peaks for the aromatic protons, the methylene protons adjacent to sulfur, the thiol proton, and the difluoromethyl group would be expected. | Inferred from standard NMR spectroscopy principles. |
Synthesis and Characterization: A Practical Approach
The synthesis of [3-(Difluoromethyl)phenyl]methanethiol can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below, followed by a discussion of key characterization techniques.
Proposed Synthetic Workflow
A common strategy for introducing a thiol group onto a benzylic position involves the conversion of a corresponding halide or alcohol. The following diagram illustrates a potential synthetic pathway from 3-(difluoromethyl)benzaldehyde.
Caption: Proposed synthetic workflow for [3-(Difluoromethyl)phenyl]methanethiol.
Step-by-Step Experimental Protocol (Illustrative)
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Reduction of 3-(Difluoromethyl)benzaldehyde:
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Dissolve 3-(difluoromethyl)benzaldehyde in methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath.
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Slowly add sodium borohydride (NaBH4) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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Quench the reaction by carefully adding water, followed by extraction with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain [3-(difluoromethyl)phenyl]methanol.
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-
Conversion to the Benzyl Bromide:
-
Dissolve the obtained [3-(difluoromethyl)phenyl]methanol in a suitable solvent like dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) dropwise.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto ice water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to yield 1-(bromomethyl)-3-(difluoromethyl)benzene.
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-
Formation of the Thiol:
-
Dissolve the benzyl bromide in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add potassium thioacetate and stir the mixture at room temperature.
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Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
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Wash the organic layer, dry, and concentrate to obtain the thioacetate intermediate.
-
Hydrolyze the thioacetate by dissolving it in a mixture of methanol and hydrochloric acid and heating under reflux.
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After cooling, neutralize the solution and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain pure [3-(difluoromethyl)phenyl]methanethiol.
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Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure. Key signals would include a triplet for the CHF2 group in the 19F NMR and a corresponding triplet in the 1H NMR. The methylene protons adjacent to the sulfur and the thiol proton will also show characteristic chemical shifts.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify the S-H stretching vibration, which is typically a weak band around 2550-2600 cm-1.
Reactivity and Mechanistic Insights
The reactivity of [3-(Difluoromethyl)phenyl]methanethiol is dictated by the thiol group and the difluoromethylated aromatic ring.
Reactions at the Thiol Group
The thiol group is a versatile functional handle for various chemical transformations:
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Nucleophilic Substitution: The thiolate anion, formed by deprotonation of the thiol, is a strong nucleophile and can participate in SN2 reactions with alkyl halides to form thioethers.
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Michael Addition: The thiolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
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Oxidation: Thiols can be oxidized to form disulfides, which are important in biological systems and can be a key structural motif in drug design. Further oxidation can lead to sulfinic and sulfonic acids.
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Thiol-Ene "Click" Chemistry: Thiols can react with alkenes in the presence of a radical initiator or under UV light to form thioethers, a highly efficient and widely used bioconjugation strategy.
Caption: Key reactivity patterns of [3-(Difluoromethyl)phenyl]methanethiol.
Influence of the Difluoromethyl Group
The electron-withdrawing nature of the difluoromethyl group influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the meta-position relative to itself.
Potential Applications in Drug Discovery and Materials Science
The unique combination of a thiol and a difluoromethylphenyl group makes this compound a promising scaffold for various applications.
-
Drug Discovery:
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Enzyme Inhibition: The thiol group can act as a zinc-binding group in metalloenzyme inhibitors or form covalent bonds with cysteine residues in enzyme active sites.
-
Increased Metabolic Stability: The difluoromethyl group can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles of drug candidates.[7]
-
Modulation of Physicochemical Properties: The introduction of fluorine can enhance membrane permeability and binding affinity.[1][2] Organofluorine compounds have found applications in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[8][9]
-
-
Materials Science:
-
Self-Assembled Monolayers (SAMs): Thiols are known to form well-ordered SAMs on gold surfaces, which have applications in nanoscience, electronics, and biosensors. The fluorinated tail group can be used to tune the surface properties, such as hydrophobicity.
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Polymer Chemistry: This compound can be used as a chain transfer agent in radical polymerization or as a monomer for the synthesis of sulfur-containing polymers with tailored properties.
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Conclusion
[3-(Difluoromethyl)phenyl]methanethiol is a versatile building block with significant potential in both medicinal chemistry and materials science. Its synthesis is achievable through established chemical transformations, and its reactivity offers numerous possibilities for derivatization. The strategic incorporation of the difluoromethyl group and the thiol functionality provides a powerful tool for modulating the properties of molecules for a wide range of applications. Further exploration of this and related compounds is likely to yield novel and impactful discoveries.
References
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Di Masi, A., et al. (2021). Medicinal Thiols: Current Status and New Perspectives. PMC. Available at: [Link][3]
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Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Publications. Available at: [Link][9]
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ResearchGate. (n.d.). Pharmaceutical applications of organofluorine compounds. ResearchGate. Available at: [Link][7]
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MetwareBio. (n.d.). What Are Thiols? Understanding the Role of Sulfur Compounds in Chemistry. MetwareBio. Available at: [Link][10]
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LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available at: [Link][1]
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Bentham Science Publishers. (2020). Medicinal Thiols: Current Status and New Perspectives. Bentham Science Publishers. Available at: [Link][4]
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Ingenta Connect. (2020). Medicinal Thiols: Current Status and New Perspectives. Ingenta Connect. Available at: [Link][5]
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